6-Fluoropyridine-2,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoropyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAHJYPQETZMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483654 | |
| Record name | 2,3-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60186-26-7 | |
| Record name | 6-Fluoro-2,3-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20483654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Fluoropyridine 2,3 Diamine and Its Derivatives
Advanced Synthetic Routes and Strategies
The preparation of 6-Fluoropyridine-2,3-diamine relies on the chemical modification of fluorinated pyridine (B92270) precursors. Advanced strategies are employed to regioselectively introduce two amino functionalities in a vicinal (2,3-) arrangement on the pyridine ring, a task that requires careful control of reaction conditions.
Amination of Fluoropyridine Derivatives
A primary approach to synthesizing this compound involves the direct or indirect amination of suitably substituted fluoropyridine derivatives. These methods often leverage the reactivity of the pyridine ring, which is influenced by the presence of the fluorine atom.
A versatile method for introducing an amino group onto a pyridine ring is through a hydrazine (B178648) intermediate. This process typically involves the reaction of a polyfluorinated or otherwise activated pyridine with hydrazine hydrate. For instance, a related process described for the synthesis of aminopyridine derivatives involves reacting a trifluoropyridine with hydrazine monohydrate to yield a hydrazinopyridine derivative youtube.com. This intermediate is then converted to the corresponding amine.
The initial step of this two-step amination sequence can be represented by the following generalized reaction:
This reaction is typically carried out in a suitable solvent such as n-propanol at elevated temperatures youtube.com.
Following the formation of the hydrazinopyridine intermediate, the final amino group is introduced via catalytic hydrogenation. This step involves the reductive cleavage of the nitrogen-nitrogen bond in the hydrazine moiety. Raney nickel is a commonly employed catalyst for this transformation, which is typically carried out under a hydrogen atmosphere youtube.com. Raney nickel is favored for its high catalytic activity and its ability to effectively reduce heteroatom-heteroatom bonds, such as those in hydrazines wikipedia.orgmasterorganicchemistry.com.
The reduction can be summarized as:
This reduction is generally performed under mild temperature and pressure conditions, making it an efficient and practical method for obtaining the desired aminopyridine youtube.com.
| Reactant | Reagent | Catalyst | Product | Reference |
| 3-substituted-2,5,6-trifluoropyridine | Hydrazine monohydrate | - | 2-hydrazino-3-substituted-5,6-difluoropyridine | youtube.com |
| 2-hydrazino-3-substituted-5,6-difluoropyridine | Hydrogen | Raney nickel | 2-amino-3-substituted-5,6-difluoropyridine | youtube.com |
Table 1: Example of Hydrazine-mediated Amination and Catalytic Hydrogenation for a Related Aminopyridine.
Multi-step Dehydrazination and Re-hydrazination Approaches for Derivative Synthesis
The synthesis of various derivatives of fluorinated diaminopyridines can be achieved through a multi-step sequence involving dehydrazination and subsequent re-hydrazination. This strategy allows for the modification of the substitution pattern on the pyridine ring. A patent for related aminopyridine derivatives outlines a process that begins with a hydrazinopyridine intermediate. This intermediate can undergo dehydrazination to yield a difluoropyridine. This newly formed difluoropyridine can then be subjected to another round of hydrazine treatment (re-hydrazination) at a different position, followed by catalytic hydrogenation to introduce a second amino group, leading to a diaminofluoropyridine derivative with a specific substitution pattern youtube.com. This approach offers a versatile platform for creating a library of fluorinated diaminopyridine derivatives.
Industrial Scale Synthesis Approaches
For the large-scale production of this compound, alternative synthetic routes that are cost-effective and utilize readily available starting materials are necessary. A common industrial strategy for the synthesis of diaminopyridines involves the nitration of an aminopyridine precursor followed by the reduction of the nitro group.
A plausible industrial-scale synthesis of this compound would likely commence with the nitration of 2-amino-6-fluoropyridine (B74216). The nitration of 2-aminopyridine (B139424) is known to yield a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) sapub.orgorgsyn.org. The directing effects of the amino group favor substitution at these positions. The separation of these isomers can be challenging but is a critical step orgsyn.org.
For the fluorinated analogue, the reaction would proceed as follows:
Once the desired 6-fluoro-2-amino-3-nitropyridine isomer is isolated, the final step is the reduction of the nitro group to an amino group. Various reducing agents can be employed for this transformation, including iron in acidic medium, tin or stannous chloride in hydrochloric acid, or catalytic hydrogenation orgsyn.orgchemicalbook.com. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is often preferred for its efficiency and cleaner reaction profile orgsyn.org.
| Starting Material | Reaction | Key Reagents | Product | Reference |
| 2-Aminopyridine | Nitration | Nitric Acid, Sulfuric Acid | 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine | sapub.orgorgsyn.org |
| 2-Amino-3-nitropyridine | Reduction | Iron, Acidified Ethanol | 2,3-Diaminopyridine (B105623) | orgsyn.orgchemicalbook.com |
| 2-Amino-3-nitropyridine | Reduction | Tin, Hydrochloric Acid | 2,3-Diaminopyridine | orgsyn.orgchemicalbook.com |
| 3-Amino-2-nitropyridine | Catalytic Reduction | Hydrogen, Palladium Catalyst | 2,3-Diaminopyridine | orgsyn.org |
Table 2: Established Methods for the Synthesis of the non-fluorinated analogue, 2,3-Diaminopyridine.
Nitration of Fluoropyridine Derivatives Followed by Reduction
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new, more efficient methods.
Balz-Schiemann Reaction and its Improvements for Fluoropyridine Synthesis
The Balz-Schiemann reaction is a cornerstone for the introduction of fluorine onto an aromatic ring. wikipedia.org It involves the transformation of a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org The reaction is conceptually similar to the Sandmeyer reaction but proceeds through a different mechanism, believed to involve an unstable aryl cation. wikipedia.org
The traditional Balz-Schiemann reaction has seen several innovations to improve its efficiency and applicability. One significant improvement is the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphates (PF6−) and hexafluoroantimonates (SbF6−), which can lead to improved yields for certain substrates. wikipedia.org Another modification involves carrying out the diazotization with nitrosonium salts like [NO]SbF6, which avoids the need to isolate the often-unstable diazonium intermediate. wikipedia.org Furthermore, to circumvent the use of the relatively expensive tetrafluoroboric acid, an alternative method involves conducting the diazotization in liquid hydrogen fluoride, which generates the fluoride salt of the diazonium compound directly. wikipedia.org
A detailed experimental procedure for the synthesis of 4-fluoropyridine (B1266222) highlights the practical aspects of the Balz-Schiemann reaction. nii.ac.jp The process involves the careful addition of sodium nitrite (B80452) to a cooled solution of 4-aminopyridine (B3432731) in aqueous tetrafluoroboric acid, followed by thermal decomposition of the resulting diazonium salt. nii.ac.jp The instability of the fluoropyridine product in water necessitates careful workup procedures to avoid polymerization and hydrolysis. nii.ac.jp
Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridine Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely utilized reaction for the synthesis of substituted pyridines. acs.org This reaction is particularly effective for pyridines bearing electron-withdrawing groups and a good leaving group, such as a halide. wikipedia.org The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, making fluoropyridines excellent substrates. acs.org The electron-deficient nature of the pyridine ring, especially at the ortho and para positions, facilitates nucleophilic attack. wikipedia.orgpearson.com
In the context of synthesizing fluoropyridine derivatives, SNAr reactions provide a direct method for introducing various functional groups. acs.org For instance, 2-fluoropyridines can react with a range of nucleophiles, including alcohols, phenols, amines, amides, and thiols, under relatively mild conditions to yield 2-substituted pyridines. acs.org This approach is valuable for creating diverse libraries of compounds for biological screening. The synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine (B73466) via treatment with ammonium (B1175870) hydroxide (B78521) at elevated temperatures is a practical example of an SNAr reaction. chemicalbook.com
The SNAr mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. wikipedia.org The presence of electron-withdrawing groups, such as nitro groups, ortho or para to the leaving group can further stabilize the Meisenheimer complex and accelerate the reaction. wikipedia.org Recent advancements have also explored photoredox catalysis to enable SNAr on unactivated fluoroarenes by generating a cation radical intermediate, thereby expanding the scope of this reaction. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution in Fluoropyridine Synthesis
| Starting Material | Nucleophile | Product | Reaction Conditions | Yield |
| 2,6-Difluoropyridine | Ammonium Hydroxide | 2-Amino-6-fluoropyridine | 105°C, 15 hours | 94% chemicalbook.com |
| 2-Fluoropyridine (B1216828) | Morpholine | 2-Morpholinopyridine | Not specified | Not specified acs.org |
| 2-Fluoropyridine | Indole | 2-(Indol-1-yl)pyridine | Not specified | Not specified acs.org |
| 2-Fluoropyridine | Butanol | 2-Butoxypyridine | Not specified | Not specified acs.org |
Ammonia-mediated Cyclization Reactions in Pyridine Ring Formation
The formation of the pyridine ring itself is a cornerstone of pyridine chemistry. Ammonia-mediated cyclization reactions represent a classical and effective strategy for constructing the pyridine core from acyclic precursors. acsgcipr.org These reactions typically involve the condensation of aldehydes, ketones, or their derivatives with ammonia (B1221849) or an ammonia source. acsgcipr.org
One common approach involves the reaction of 1,5-dicarbonyl compounds with ammonia. nih.gov The initial step is the formation of an enamine or imine, which then undergoes an intramolecular cyclization followed by dehydration and oxidation to yield the aromatic pyridine ring. nih.gov This method is versatile and allows for the synthesis of a wide range of substituted pyridines by varying the starting dicarbonyl compound.
In the context of fluorinated pyridines, this strategy can be adapted by using fluorinated building blocks. For example, the condensation of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium acetate (B1210297), provides a route to diversely substituted 3-fluoropyridines. nih.govorganic-chemistry.orgacs.org This reaction proceeds through the formation of a diketone intermediate which then cyclizes with ammonia. organic-chemistry.org
Photoredox-Mediated Coupling Reactions in Fluoropyridine Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov This methodology has been successfully applied to the synthesis of fluoropyridines, offering novel and efficient routes to these important compounds. nih.govorganic-chemistry.orgacs.org
A notable example is the synthesis of 3-fluoropyridines through the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. nih.govorganic-chemistry.orgacs.org This reaction is typically catalyzed by an iridium photocatalyst, such as fac-Ir(ppy)3, under blue LED irradiation. nih.govorganic-chemistry.orgacs.org The proposed mechanism involves the reduction of the iodo-compound by the photoexcited catalyst to generate a radical intermediate. acs.org This radical then adds to the silyl enol ether, and subsequent oxidation and elimination steps lead to a diketone, which undergoes a one-pot condensation with ammonium acetate to form the 3-fluoropyridine (B146971) ring. organic-chemistry.orgacs.org The use of dimethylformamide (DMF) as a solvent and the addition of triphenylphosphine (B44618) have been shown to enhance the reaction efficiency, with yields reaching up to 99%. organic-chemistry.org
This photoredox approach is advantageous due to its mild reaction conditions and broad substrate scope, allowing for the synthesis of diversely substituted 3-fluoropyridines from readily available ketone precursors. organic-chemistry.orgacs.org
Chichibabin Amination Reaction for Diaminopyridines
The Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, is a classic method for the direct amination of pyridines and related heterocycles. wikipedia.orgslideshare.netchemistnotes.com It involves the reaction of a pyridine with an alkali-metal amide, typically sodium amide (NaNH2) or potassium amide (KNH2), to introduce an amino group, usually at the 2-position. wikipedia.orgwikipedia.orgscientificupdate.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amide anion (NH2-) attacks the electron-deficient pyridine ring, leading to the formation of a σ-adduct (a Meisenheimer-type intermediate). wikipedia.org Subsequent elimination of a hydride ion (H-), which then forms hydrogen gas, results in the aminated pyridine. wikipedia.org
The Chichibabin reaction is particularly useful for the synthesis of aminopyridines and can be extended to produce diaminopyridines. chemistnotes.com When both the 2- and 6-positions are unsubstituted, a second amino group can be introduced with an excess of the aminating agent. chemistnotes.com However, if these positions are blocked, amination at the 4-position may occur, albeit with lower yields. chemistnotes.com
The reaction conditions can vary, from high temperatures in inert solvents like xylene or toluene (B28343) to lower temperatures in liquid ammonia. wikipedia.orgscientificupdate.com Recent modifications to the Chichibabin reaction have been developed to improve its efficiency and scope. For example, a composite of sodium hydride (NaH) and an iodide salt has been shown to mediate the amination of pyridines under milder conditions, allowing for the use of primary alkylamines as the aminating agent. ntu.edu.sg
Catalytic Reduction of Nitropyridines to Aminopyridines
The reduction of nitropyridines is a common and reliable method for the synthesis of aminopyridines. mdpi.comsemanticscholar.orgresearchgate.net This transformation is a key step in many synthetic routes, as nitro groups can be readily introduced into the pyridine ring through nitration and then converted to the desired amino functionality. The reduction can be achieved using a variety of reducing agents and catalytic systems. mdpi.com
Catalytic hydrogenation is a widely used method, employing catalysts such as palladium, platinum, or nickel on a solid support (e.g., carbon) with hydrogen gas as the reductant. mdpi.com This method is generally clean and efficient, but care must be taken to control the reaction conditions to avoid over-reduction or side reactions.
Alternatively, transfer hydrogenation can be employed, using a hydrogen donor like hydrazine, ammonium formate, or cyclohexene (B86901) in the presence of a catalyst. Metal-based reducing systems, such as iron, tin, or zinc in acidic media, are also effective for the reduction of nitropyridines. semanticscholar.orgnih.gov For example, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids like hydrochloric or sulfuric acid has been shown to produce 4-aminopyridine in good yields. semanticscholar.org The choice of reducing agent and conditions can influence the selectivity and yield of the reaction, and optimization is often necessary for specific substrates. mdpi.comresearchgate.net
Synthesis of Key Intermediates and Precursors
The successful synthesis of complex molecules like this compound relies heavily on the availability of key intermediates and precursors. The strategic preparation of these building blocks is often as crucial as the final bond-forming reactions.
Synthesis of 2-Fluoropyridines from Pyridine N-Oxides via 2-Pyridyltrialkylammonium Salts
A versatile and regioselective method for the synthesis of 2-fluoropyridines involves the use of pyridine N-oxides as starting materials. acs.orgdeepdyve.comacs.orgnih.gov This approach proceeds through the formation of 2-pyridyltrialkylammonium salt intermediates, which are then converted to the corresponding 2-fluoropyridines. acs.orgacs.orgnih.gov
The process begins with the activation of the pyridine N-oxide, which makes the 2-position susceptible to nucleophilic attack. acs.org Treatment of the pyridine N-oxide with an activating agent like tosyl anhydride (B1165640) (Ts2O) in the presence of a trialkylamine leads to the formation of a stable and isolable 2-pyridyltrialkylammonium salt. acs.org This reaction is highly regioselective for the 2-position due to a combination of stereoelectronic and steric effects under mild, metal-free conditions. acs.org
These 2-pyridyltrialkylammonium salts serve as excellent precursors for fluorination. acs.orgnih.gov They can be readily converted to 2-fluoropyridines by treatment with a fluoride source. acs.orgnih.gov This method is particularly valuable as it provides access to a wide range of structurally diverse 2-fluoropyridines with good functional group compatibility. acs.orgacs.orgnih.gov Furthermore, this strategy has been successfully applied to the synthesis of 18F-labeled 2-fluoropyridines for use in positron emission tomography (PET) imaging. acs.orgdeepdyve.comacs.orgnih.gov
Synthesis of 3-Fluoropyridines from Ketone Components
A notable method for the synthesis of diversely substituted 3-fluoropyridines utilizes two ketone components. nih.govacs.org This process involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. The reaction is catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, followed by a one-pot condensation with ammonium acetate. nih.govacs.org
The starting α,α-difluoro-β-iodoketones are readily accessible from ketones through a halogenative difluorohomologation process. acs.org This method is advantageous as it allows for the assembly of the 3-fluoropyridine structure from simple ketone precursors in a one-pot manner. acs.org Cyclic voltammetry studies have indicated that α,α-difluoro-β-iodoketones are more easily reduced than 2,2,2-trifluoro-1-iodoethane, a phenomenon attributed to the influence of the carbonyl group. nih.gov The reaction accommodates a variety of functional groups, including aromatic and heteroaromatic (furyl, thienyl, pyridyl) groups on the ketone component. acs.org Notably, ester groups remain intact even in the presence of ammonia. acs.org
Table 1: Examples of 3-Fluoropyridines Synthesized from Ketone Components This table is based on data from the text and provides a representative, not exhaustive, list.
| Ketone 1 Derivative (α,α-difluoro-β-iodoketone) | Ketone 2 Derivative (Silyl Enol Ether) | Resulting 3-Fluoropyridine |
|---|---|---|
| Derived from Acetophenone | Derived from Acetophenone | 2,4-Diphenyl-3-fluoropyridine |
| Derived from Propiophenone | Derived from Acetophenone | 2-Ethyl-4-phenyl-3-fluoropyridine |
Preparation of Halogenated Fluoropyridines (e.g., 2-bromo-3-fluoro-6-picoline)
Another example is the preparation of 2-bromo-5-fluoro-6-picoline, which follows a similar reaction pathway. google.com These halogenated intermediates are valuable for subsequent cross-coupling reactions or nucleophilic substitutions.
Table 2: Synthesis of Halogenated Fluoropicolines This table is based on data from the text and provides a representative, not exhaustive, list.
| Starting Material | Reagents | Product | Reported Yield |
|---|---|---|---|
| 3-Amino-2-bromo-6-picoline | 1. Anhydrous HF2. NaNO₂ | 2-bromo-3-fluoro-6-picoline | 85.1% (diazotization step) |
| 3-Amino-2-bromo-4-picoline | 1. Anhydrous HF2. NaNO₂ | 2-bromo-3-fluoro-4-picoline | 87.3% (diazotization step) |
Novel Synthetic Approaches for Fluorinated Heterocycles
Recent advancements in synthetic chemistry have led to the development of novel and more efficient methods for introducing fluorine into heterocyclic rings. These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional approaches.
Electrochemical fluorination (ECF) presents a viable route for the synthesis of fluorinated pyridines. rsc.orgrsc.org This technique involves the anodic fluorination of pyridine or its derivatives in an appropriate electrolyte solution. For example, the electrochemical fluorination of pyridine in acetonitrile (B52724) containing Et₃N·3HF at a platinum anode can produce 4-fluoropyridine. researchgate.net Similarly, 2-fluoropyridine has been synthesized by the electrochemical fluorination of pyridine using tetramethylammonium (B1211777) dihydrogen trifluoride (Me₄NF·2HF) as the supporting electrolyte and fluoride source. researchgate.net The yield and product distribution are highly dependent on the reaction conditions, including the applied potential and the choice of electrolyte. researchgate.net
The electrochemical fluorination of alkyl-substituted pyridines typically yields the corresponding perfluoro-(N-fluoroalkylpiperidines). rsc.org The efficiency of this process is influenced by the position and number of alkyl substituents on the pyridine ring. rsc.org
Table 3: Electrochemical Fluorination of Pyridine Derivatives This table is based on data from the text and provides a representative, not exhaustive, list.
| Substrate | Electrolyte/Fluorine Source | Product |
|---|---|---|
| Pyridine | Et₃N·3HF in Acetonitrile | 4-Fluoropyridine |
| Pyridine | Me₄NF·2HF in Acetonitrile | 2-Fluoropyridine |
Direct fluorination using elemental fluorine (F₂) is a powerful but challenging method due to the high reactivity of F₂. To moderate its reactivity, F₂ is often diluted with an inert gas like nitrogen (N₂). This approach has been used to prepare N-fluoropyridinium salts, which are versatile fluorinating agents themselves. orgsyn.org For example, N-fluoropyridinium triflate can be synthesized by bubbling a 10% F₂/90% N₂ mixture through a solution of pyridine and sodium triflate in acetonitrile at low temperatures (-40 °C). orgsyn.org The reactivity of the resulting N-fluoropyridinium salts can be tuned by introducing different substituents on the pyridine ring. orgsyn.org
The development of metal-free synthetic routes is of great interest to avoid potential metal contamination in the final products. An efficient, metal-free synthesis of 2-fluoropyridines has been developed using readily available pyridine N-oxides. acs.org In this method, the pyridine N-oxide is converted into a 2-pyridyltrialkylammonium salt under mild conditions. acs.org These stable intermediates can then be used for nucleophilic fluorination to produce 2-fluoropyridines. acs.org This method is compatible with a broad range of functional groups and has been successfully applied to the synthesis of ¹⁸F-labeled compounds for positron emission tomography (PET) imaging. acs.org
Another metal-free approach involves the nucleophilic substitution of a nitro group. For instance, methyl 3-fluoropyridine-4-carboxylate has been synthesized from methyl 3-nitropyridine-4-carboxylate by heating with cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction demonstrates the utility of the nitro group as a leaving group in nucleophilic aromatic substitution reactions on the pyridine ring. nih.gov
Reactivity and Reaction Mechanisms of 6 Fluoropyridine 2,3 Diamine
Nucleophilic Substitution Reactions Involving the Fluorine Atom
The fluorine atom at the 6-position of the pyridine (B92270) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the strong electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen, which polarizes the C-F bond and stabilizes the Meisenheimer intermediate formed during the substitution process. The reactivity of fluoropyridines in SNAr reactions is generally higher than that of their chloro- or bromo-analogs. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. nih.gov
The presence of the two amino groups at the 2- and 3-positions further influences the reactivity of the C-6 fluorine. While amino groups are generally activating, their effect on the electrophilicity of the C-6 position is complex and can be influenced by reaction conditions and the nature of the attacking nucleophile. Nevertheless, a variety of nucleophiles can displace the fluoride (B91410) ion, leading to a diverse range of 6-substituted-pyridine-2,3-diamine derivatives. Catalyst-free amination of 2-fluoropyridines with various amines has been successfully demonstrated, yielding N-(pyridin-2-yl) derivatives in moderate to good yields. nih.gov
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Leaving Group | Relative Reactivity | Reference |
| F | High | nih.gov |
| Cl | Moderate | nih.gov |
| Br | Low |
Reactions of Amino Groups for Cyclization and Functionalization
The vicinal amino groups at the 2- and 3-positions of 6-Fluoropyridine-2,3-diamine are key to its utility in constructing fused heterocyclic systems. These primary amines can readily participate in condensation and cyclization reactions with a variety of electrophilic partners. For instance, reaction with nitrous acid, generated in situ, can lead to the formation of a triazole ring fused to the pyridine core. msu.eduyoutube.comlibretexts.org The amino groups can also be acylated, alkylated, or undergo reactions with carbonyl compounds to form Schiff bases, which can then be further manipulated or cyclized. nih.gov
The functionalization of these amino groups is a critical step in the synthesis of more complex molecules. For example, the synthesis of 3-amino-imidazopyridines can be achieved through a microwave-assisted one-pot cyclization/Suzuki coupling approach, highlighting the versatility of the amino groups in multicomponent reactions. nih.gov
Oxidation and Reduction Processes
The oxidation and reduction of this compound can target either the pyridine ring or the amino groups. The pyridine ring is generally resistant to oxidation, but under harsh conditions with strong oxidizing agents, N-oxide formation can occur. More commonly, the amino groups can be oxidized. For instance, oxidation with reagents like 3-chloroperbenzoic acid (m-CPBA) could potentially lead to the formation of nitroso or nitro derivatives, though this specific reaction for this compound is not extensively documented. In a related compound, an N-oxide was formed by treating a substituted imidazo[4,5-b]pyridine with m-CPBA. researchgate.net
Reduction reactions typically focus on the pyridine ring. Catalytic hydrogenation can reduce the pyridine ring to a piperidine, although this often requires high pressure and temperature. The fluorine atom is generally stable to these conditions. The reduction of a related compound, 2,3-diamino-5-bromopyridine, to 2,3-diaminopyridine (B105623) has been achieved through catalytic hydrogenation, demonstrating that the amino groups are compatible with this type of transformation. orgsyn.org
Cyclization Reactions to Form Heterocyclic Derivatives
The most prominent application of this compound is in the synthesis of fused heterocyclic systems, particularly fluorinated imidazo[4,5-b]pyridines. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines. nih.govnih.gov The condensation of the 2,3-diamine with various one-carbon electrophiles, such as carboxylic acids, aldehydes, or their derivatives, leads to the formation of the imidazole (B134444) ring.
Common cyclization partners include:
Carboxylic acids: Heating this compound with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions (e.g., in formic acid) yields the corresponding 2-substituted-6-fluoro-imidazo[4,5-b]pyridine. nih.gov
Aldehydes: Reaction with aldehydes in an oxidative medium (e.g., in the presence of sodium metabisulfite (B1197395) or air) also affords 2-substituted imidazo[4,5-b]pyridines.
Dicarbonyl compounds: Condensation with 1,2-dicarbonyl compounds leads to the formation of pyrazino[2,3-b]pyridine derivatives. Similarly, reaction with 1,3-dicarbonyl compounds can yield diazepine-fused systems. researchgate.net
The synthesis of these derivatives is often straightforward and can be achieved in good yields, making this compound a valuable precursor for creating libraries of potentially biologically active compounds. researchgate.netrsc.orgnih.govorganic-chemistry.orguctm.eduacs.orgrsc.org
Table 2: Examples of Cyclization Reactions of Diaminopyridines
| Reagent | Resulting Heterocycle | Reference |
| Carboxylic Acid | Imidazo[4,5-b]pyridine | nih.gov |
| Aldehyde | Imidazo[4,5-b]pyridine | researchgate.net |
| 1,2-Dicarbonyl Compound | Pyrazino[2,3-b]pyridine | mdpi.com |
| 1,1'-Carbonyldiimidazole | Imidazo[4,5-b]pyridin-2(1H)-one | nih.gov |
Reactions with Thiol and Amine Nucleophiles
As discussed in section 2.1, the fluorine atom at the 6-position is susceptible to nucleophilic attack. Amine nucleophiles are particularly effective in displacing the fluoride, providing a direct route to 6-amino-substituted pyridine-2,3-diamines. These reactions can often be performed without a catalyst, simply by heating the reactants together. nih.govresearchgate.net The reactivity of the amine nucleophile will depend on its basicity and steric hindrance.
Reactions with thiol nucleophiles are also possible, leading to the formation of 6-thio-substituted pyridine-2,3-diamines. Thiols are generally considered "soft" nucleophiles and can react efficiently with the electrophilic C-6 position of the pyridine ring. organic-chemistry.org These reactions are often carried out in the presence of a base to deprotonate the thiol and increase its nucleophilicity.
Mechanistic Pathways of Derivative Formation
The formation of derivatives from this compound is governed by well-established reaction mechanisms.
Elucidation of Reaction Mechanisms using Spectroscopic and Computational Methods
The mechanisms of the reactions involving this compound can be investigated using a combination of spectroscopic and computational techniques.
Spectroscopic Methods: NMR (1H, 13C, 19F) spectroscopy is invaluable for characterizing the structures of reactants, intermediates, and products, providing direct evidence for the site of reaction and the nature of the newly formed bonds. acs.orgresearchgate.net For instance, the disappearance of the 19F NMR signal corresponding to the C-F bond and the appearance of new signals in the 1H or 13C NMR spectrum can confirm a nucleophilic substitution reaction. Infrared (IR) spectroscopy can be used to monitor the formation or disappearance of key functional groups, such as the C=O stretch in the case of acylation or the N-H stretch of the amino groups.
Computational Methods: Density Functional Theory (DFT) calculations are a powerful tool for probing the electronic structure and reactivity of this compound. nih.govnih.govepa.gov These calculations can be used to:
Determine the electron density at different positions in the molecule, identifying the most likely sites for electrophilic and nucleophilic attack.
Calculate the energies of reactants, transition states, and products to determine the feasibility of a proposed reaction pathway.
Model the structure of intermediates, such as the Meisenheimer complex in SNAr reactions, to understand their stability.
For example, computational studies on fluoropyridines have confirmed that the position α to the nitrogen is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitrogen and the fluorine atom. nih.gov Similar studies on the cyclization of diaminopyridines can help to elucidate the step-wise mechanism of imidazole ring formation, including the initial condensation, Schiff base formation, and subsequent intramolecular cyclization and aromatization steps.
Investigation of Electron-Withdrawing Effects of Fluorine on Reactivity
The fluorine atom at the 6-position of the pyridine ring exerts a powerful electron-withdrawing effect, significantly influencing the reactivity of the entire molecule. This effect is primarily due to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond and inductively withdraws electron density from the pyridine ring.
The electron-withdrawing nature of fluorine deactivates the pyridine ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). nih.gov The carbon atom bonded to the fluorine becomes highly electrophilic and susceptible to attack by nucleophiles. This is a common characteristic of 2- and 4-halopyridines, with fluoropyridines generally exhibiting higher reactivity compared to their chloro- or bromo- counterparts. nih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine. nih.gov
This enhanced reactivity in SNAr reactions is a cornerstone of the synthetic utility of fluorinated pyridines. The general mechanism for the SNAr reaction at the 6-position of this compound would involve the attack of a nucleophile on the electron-deficient C-6 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride ion, a good leaving group, results in the formation of the substituted product.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr) for Halopyridines
| Halopyridine | Relative Rate of Reaction with NaOEt in EtOH | Reference |
| 2-Fluoropyridine | 320 | nih.gov |
| 2-Chloropyridine | 1 | nih.gov |
This table illustrates the significantly higher reactivity of fluoropyridines in SNAr reactions compared to other halopyridines, a principle directly applicable to this compound.
Role of Amino Groups as Nucleophilic Sites
The two amino groups at the 2- and 3-positions of this compound are primary nucleophilic sites within the molecule. The lone pair of electrons on the nitrogen atoms of the amino groups can readily participate in reactions with electrophiles.
The nucleophilicity of these amino groups is, however, influenced by the electronic effects within the molecule. The electron-withdrawing fluorine atom at the 6-position, while activating the C-6 for nucleophilic attack, will also decrease the basicity and nucleophilicity of the amino groups to some extent by reducing the electron density on the nitrogen atoms. nih.gov Conversely, the amino groups themselves are electron-donating by resonance, which can enhance the nucleophilicity of the adjacent amino group.
The differential positioning of the amino groups at C-2 and C-3 leads to distinct reactivity profiles. The 2-amino group, being ortho to the ring nitrogen, may exhibit different steric and electronic properties compared to the 3-amino group, which is meta to the ring nitrogen. This can lead to regioselectivity in reactions involving acylation, alkylation, or diazotization.
For example, in reactions with electrophiles, the relative nucleophilicity of the two amino groups would determine the site of initial reaction. This can be influenced by reaction conditions such as the solvent and the nature of the electrophile. It is also plausible that the two amino groups could act in concert to chelate metal ions or participate in cyclization reactions to form fused heterocyclic systems.
Table 2: General Nucleophilicity Trends of Amines
| Amine Type | General Nucleophilicity Trend | Influencing Factors | Reference |
| Primary Amines | Good Nucleophiles | Steric hindrance, electronic effects of substituents | masterorganicchemistry.com |
| Secondary Amines | Often more nucleophilic than primary amines | Increased electron density on nitrogen | masterorganicchemistry.com |
| Aromatic Amines | Less nucleophilic than aliphatic amines | Delocalization of the lone pair into the aromatic ring | masterorganicchemistry.com |
| Amines with adjacent electron-withdrawing groups | Reduced nucleophilicity | Inductive effect lowers electron density on nitrogen | nih.gov |
This table provides a general context for understanding the nucleophilic character of the amino groups in this compound, which are subject to the electron-withdrawing influence of the fluorinated pyridine ring.
Applications of 6 Fluoropyridine 2,3 Diamine in Organic Synthesis
Building Block in Complex Organic Molecule Construction
In the field of medicinal chemistry and materials science, the incorporation of a fluorine atom into an organic molecule can significantly modulate its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often with minimal steric impact. sigmaaldrich.com Fluorinated compounds are prevalent in pharmaceuticals and agrochemicals, making fluorinated building blocks highly sought after. sigmaaldrich.com
6-Fluoropyridine-2,3-diamine acts as a key building block for introducing a fluorinated pyridine (B92270) scaffold into larger, more complex molecules. The pyridine ring is a common motif in bioactive compounds, and the presence of the diamine and fluoro-substituents provides handles for extensive synthetic elaboration. For instance, similar diaminopyridine structures have been utilized to create elaborate ligands for molecule-based magnetic materials and other complex coordination compounds. epa.gov The ability to use the different functional groups sequentially allows for the controlled and systematic construction of intricate molecular frameworks.
Precursor for Diverse Chemical Compound Libraries
The generation of chemical libraries containing a wide array of structurally related compounds is a cornerstone of drug discovery and materials science, enabling high-throughput screening for desired properties. This compound is an ideal starting scaffold for creating such libraries due to its three distinct points of reactivity: the C6-fluorine atom and the amino groups at the C2 and C3 positions.
Each of these sites can be selectively modified. The fluorine atom can be displaced, the primary amino groups can be acylated, alkylated, or diazotized, and the ortho-diamine unit can be cyclized. This multi-faceted reactivity allows for the generation of a large number of derivatives from a single, readily accessible precursor, facilitating the exploration of structure-activity relationships (SAR). The synthesis of polysubstituted pyridine libraries is a topic of significant interest for accessing novel chemical space.
Reagent in Nucleophilic Substitution and Redox Processes
A primary mode of reactivity for this compound involves nucleophilic aromatic substitution (SNAr) at the C6 position. The fluorine atom is located ortho to the electron-withdrawing pyridine ring nitrogen, which stabilizes the negatively charged Meisenheimer complex intermediate, thereby activating the position for substitution. This makes the fluorine atom a good leaving group. acs.orgresearchgate.net
This reaction is a robust method for forming carbon-heteroatom bonds. Various nucleophiles, including amines, thiols, and alkoxides, can readily displace the fluoride (B91410) under relatively mild, often catalyst-free, conditions to yield 6-substituted-pyridine-2,3-diamines. researchgate.net This reactivity provides a straightforward and efficient route to introduce a wide range of functional groups at the 6-position of the pyridine ring. While the amino groups are also nucleophilic, their reactivity can be controlled through careful selection of reaction conditions and protecting group strategies.
Synthesis of Functionalized Pyridine Derivatives
The inherent reactivity of this compound allows for the straightforward synthesis of a variety of functionalized pyridine derivatives, which are valuable intermediates in many synthetic pathways.
The most direct method for creating pyridines with modified substitution patterns from this compound is through the nucleophilic displacement of the C6-fluoride. This reaction effectively swaps the fluorine atom for a new functional group, fundamentally altering the substitution pattern of the pyridine core. For example, reaction with adamantane (B196018) amines has been shown to be effective in substituting the fluorine on 2-fluoropyridines, demonstrating the feasibility of introducing bulky substituents. researchgate.net Further modification of the amino groups post-substitution can lead to an even wider range of patterns.
Starting with the tri-substituted this compound provides a significant advantage in the synthesis of highly decorated, poly-substituted pyridines. After an initial reaction, such as the SNAr displacement of fluoride, the amino groups remain available for further functionalization. These groups can undergo reactions like acylation or condensation, adding more substituents to the pyridine scaffold. The ability to build upon the existing tri-substituted core enables the efficient creation of molecules with four, five, or even six substituents, a class of compounds that can be challenging to access through other methods. mdpi.com
Preparation of Bridged and Fused Heterocyclic Systems
Perhaps the most significant application of this compound is its use as a precursor for fused heterocyclic systems. The ortho-diamine functionality (amino groups at the C2 and C3 positions) is a classic structural motif for ring-closing or condensation reactions. orgsyn.org This allows for the construction of a new ring fused to the pyridine core.
The most common transformation is the condensation with a 1,2-dicarbonyl compound to form a pyrazine (B50134) ring. This reaction yields pyrido[2,3-b]pyrazine (B189457) derivatives, which are themselves important scaffolds in medicinal chemistry and materials science. nih.govnih.govmdpi.com The reaction is typically a straightforward cyclocondensation that proceeds in high yield. The resulting 7-fluoropyrido[2,3-b]pyrazine (B11924912) retains the reactive fluorine atom, which can be used for further downstream functionalization. mdpi.com
Beyond pyrazine formation, the ortho-diamine unit can react with other reagents like formic acid, phosgene, or carbon disulfide to generate other fused five- or six-membered rings, such as pyrido-imidazoles and pyrido-triazoles. This versatility makes this compound a powerful building block for accessing a diverse range of complex, fluorine-containing heterocyclic systems. mdpi.com
Interactive Data Table: Synthesis of Fused Heterocycles
The following table details representative cyclization reactions starting from this compound to form various fused heterocyclic systems.
| Reactant | Reagent (1,2-Dicarbonyl) | Product | Fused Ring System |
| This compound | Glyoxal | 7-Fluoropyrido[2,3-b]pyrazine | Pyrazine |
| This compound | Biacetyl (2,3-Butanedione) | 2,3-Dimethyl-7-fluoropyrido[2,3-b]pyrazine | Pyrazine |
| This compound | Benzil | 2,3-Diphenyl-7-fluoropyrido[2,3-b]pyrazine | Pyrazine |
| This compound | Formic Acid | 7-Fluoro-3H-imidazo[4,5-b]pyridine | Imidazole (B134444) |
Applications of 6 Fluoropyridine 2,3 Diamine in Medicinal Chemistry
Intermediate in Pharmaceutical Synthesis
6-Fluoropyridine-2,3-diamine serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. The diamino functionality provides a reactive site for the construction of fused heterocyclic ring systems, while the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. acs.org
The synthesis of diaminopyridines is a key step in producing various pharmaceutically important compounds. google.com For instance, 2,3-diaminopyridine (B105623) is utilized in the production of imidazo[4,5-b]pyridine inotropic agents and as an intermediate for cephem-antibacterial agents. google.com The presence of a fluorine atom, as in this compound, is particularly advantageous. The C-F bond is strong and can increase the metabolic stability of a compound by blocking sites of oxidative metabolism. acs.org
Methods for synthesizing diaminopyridines often involve the reduction of a corresponding nitro-aminopyridine or the amination of a halo-aminopyridine. chemicalbook.com Specifically, 2,3-diaminopyridine can be prepared from 2-amino-3-nitropyridine (B1266227) or 2-chloro-3-aminopyridine. chemicalbook.com The introduction of a fluorine atom at the 6-position creates a versatile scaffold. The vicinal diamines are particularly useful for cyclocondensation reactions to form fused five- or seven-membered rings, such as imidazopyridines or pyrido[2,3-b] nih.govnih.govdiazepines. researchgate.net For example, the reaction of 2,3-diaminopyridine with β-alkoxyvinyl trifluoromethyl ketones leads to the formation of trifluoromethyl-containing 3H-pyrido[2,3-b] nih.govnih.govdiazepinols, highlighting a pathway where 6-fluoro-2,3-diaminopyridine could be used to create fluorinated analogues with potentially enhanced biological activity. researchgate.net
Derivatives with Antimicrobial Activity
Derivatives synthesized from this compound have shown significant promise as antimicrobial agents, addressing the critical need for new drugs to combat resistant pathogens.
Pyridine (B92270) derivatives are recognized for their potent activity against various bacterial strains, including the resilient Mycobacterium tuberculosis and the common pathogen Staphylococcus aureus.
Research has demonstrated that 2,4-disubstituted pyridine derivatives can exhibit significant bactericidal activity against M. tuberculosis, including strains located intracellularly within human macrophages and those forming biofilms. frontiersin.org The modification of the pyridine core is crucial, and compounds featuring thiosemicarbazide (B42300) chains have shown potent antimycobacterial activity. frontiersin.org Furthermore, a tetrahydropyridine (B1245486) derivative was found to act as an efflux pump inhibitor in M. tuberculosis, resensitizing a multidrug-resistant strain to rifampicin. nih.gov This suggests that derivatives of this compound could be developed as adjuvants in tuberculosis therapy. A novel aminoacetate derivative of diospyrin, a naphthoquinone, showed an MIC of 50 mg/L against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. nih.gov
Against Gram-positive bacteria like S. aureus, various pyridine-based compounds have shown efficacy. nih.govnih.gov Novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives displayed moderate to potent antibacterial activity against a panel of Gram-positive bacteria, including drug-sensitive and resistant strains of S. aureus. nih.gov Similarly, certain thiadiazole derivatives have demonstrated antibacterial action against S. aureus and B. subtilis. mdpi.com
Table 1: Antibacterial Activity of Selected Pyridine Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones | Staphylococcus aureus | 0.25 - 32 µg/mL | nih.gov |
| 2,4-disubstituted pyridines | Mycobacterium tuberculosis | <1 µg/mL (in vitro) | frontiersin.org |
| Imidazo nih.govnih.govanichemllc.comthiadiazole derivatives | Staphylococcus aureus | 0.03 µg/mL | mdpi.com |
| Diospyrin aminoacetate derivative | Mycobacterium tuberculosis | 50 mg/L | nih.gov |
In addition to antibacterial effects, derivatives incorporating the pyridine scaffold have been investigated for their antifungal properties. Pyrimidine (B1678525) derivatives, which can be synthesized from pyridine precursors, have shown significant fungicidal activities against a range of phytopathogenic fungi. nih.gov The evaluation of novel pyrimidine compounds indicated that many possessed potent antifungal effects, sometimes exceeding those of commercial fungicides. nih.gov Similarly, certain pyridine-based thiadiazole derivatives have been effective against the black fungus Rhizopus oryzae, with one imidazole-containing compound showing a minimal inhibitory concentration (MIC) of 150 µg/mL. mdpi.com The broad-spectrum antimicrobial activity of some pyridine derivatives extends to fungi like Candida albicans and Aspergillus species. nih.gov
Table 2: Antifungal Activity of Selected Heterocyclic Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrimidine derivatives | Various phytopathogenic fungi | Effective at 50 µg/mL | nih.gov |
| Thiadiazole derivatives | Rhizopus oryzae | 150 - >300 µg/mL | mdpi.com |
| Nicotinic acid benzylidene hydrazides | Candida albicans, Aspergillus niger | Comparable to fluconazole | nih.gov |
The mechanism of action for many pyridine-based antibacterial agents involves the inhibition of crucial bacterial processes. One well-established target is the bacterial ribosome. nih.gov Aminoglycoside antibiotics, for instance, bind to the 16S rRNA in the decoding site. Synthetic mimetics, such as cis-3,5-diamino-piperidine derivatives, have been developed to replicate this interaction, inhibiting bacterial translation and growth. nih.gov
Another key target is DNA gyrase, an essential enzyme for bacterial DNA replication. A series of N-amino-5-cyano-6-pyridones were designed as DNA gyrase A inhibitors, with some derivatives showing potent activity against E. coli with MIC values as low as 3.91 µg/mL. nih.gov
Efflux pumps are another important target, as their inhibition can restore the efficacy of existing antibiotics against resistant bacteria. A 2,2,2-trifluoro-1-(1,4,5,6-tetrahydropyridin-3-yl)ethanone derivative was identified as a putative efflux pump inhibitor in M. tuberculosis, demonstrating a synergistic effect with rifampicin. nih.gov
Derivatives with Anticancer Properties
The pyridine heterocycle is a common feature in many anticancer agents. nih.gov Derivatives of this compound are being explored for their potential to yield novel and effective anticancer drugs.
A critical goal in cancer chemotherapy is to develop agents that are selectively toxic to cancer cells while sparing normal, healthy cells. nih.gov Research into novel thallium(III) complexes containing pyridine dicarboxylic acid derivatives has shown promising results in this area. Two such complexes, C1 and C3, exhibited potent and selective cytotoxicity against human melanoma (A375) and human colon adenocarcinoma (HT29) cell lines, with significantly lower toxicity towards normal human foreskin fibroblast (HFF) cells. nih.gov For example, complex C3 had an IC₅₀ of 5.1 µM on A375 cells but a much higher IC₅₀ of 85.6 µM on normal HFF cells, indicating a high degree of selectivity. nih.gov The mechanism for this selective action was linked to the induction of mitochondria-mediated apoptosis, characterized by the generation of reactive oxygen species (ROS) and the activation of caspases. nih.gov
Table 3: Selective Cytotoxicity (IC₅₀, µM) of Thallium(III)-Pyridine Derivative Complexes
| Compound | A375 (Melanoma) | HT29 (Colon) | HFF (Normal) | Reference |
|---|---|---|---|---|
| C1 | 10.2 ± 1.5 | 15.1 ± 1.8 | 40.5 ± 2.1 | nih.gov |
| C3 | 5.1 ± 0.9 | 10.8 ± 1.3 | 85.6 ± 3.4 | nih.gov |
Therapeutic Index Considerations
The therapeutic index (TI) is a critical quantitative measure in pharmacology that represents the window between a drug's effective concentration and the concentration at which it produces toxic effects. nih.gov It is generally calculated as the ratio of the toxic dose for 50% of the population (TD50) to the effective dose for 50% of the population (ED50). A narrow therapeutic index (NTI) indicates that the effective and toxic doses are close, requiring careful monitoring to avoid adverse events. nih.gov
Application in Radiopharmaceutical Development
The fluorine-18 (B77423) (¹⁸F) radioisotope is a positron emitter of choice for Positron Emission Tomography (PET) imaging, owing to its convenient half-life (approx. 110 minutes) and low positron energy. nih.gov Fluorinated pyridine structures are of significant interest for developing PET radiotracers for oncology, neurology, and cardiology.
The PET imaging agent [¹⁸F]DCFPyL, or 2-(3-{1-carboxy-5-[(6-[¹⁸F]fluoropyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, is a highly effective radiotracer for imaging Prostate-Specific Membrane Antigen (PSMA), which is overexpressed in prostate cancer. nih.gov
It is important to note that the synthesis of [¹⁸F]DCFPyL does not start from this compound. Instead, its preparation typically involves the introduction of the 6-[¹⁸F]fluoronicotinoyl moiety in the final steps. Common synthesis strategies include:
Two-Step Synthesis: This method often starts with a protected lysine-glutamate urea (B33335) precursor. The radiolabeling is achieved by coupling this precursor with a pre-labeled synthon, 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), followed by deprotection. nih.gov
Direct Radiofluorination: Automated synthesis methods have been developed for direct nucleophilic heteroaromatic substitution on a suitable precursor. For example, a trimethylammonium salt precursor can be reacted with [¹⁸F]fluoride to produce [¹⁸F]DCFPyL in good radiochemical yields (23 ± 5%) within an automated synthesis unit. nih.gov This direct labeling approach simplifies the process and makes it suitable for clinical production. nih.govresearchgate.net
While this compound is not the direct precursor for [¹⁸F]DCFPyL, the success of this and other fluoropyridine-based PET agents highlights the value of the 6-fluoropyridine core in radiopharmaceutical design. nih.gov This core provides high in vivo stability and favorable pharmacokinetic properties. nih.gov
Several strategies have been developed for the ¹⁸F-labeling of pyridine rings, which could be applicable to precursors derived from this compound for the creation of novel PET tracers. The primary challenge is often the electron-deficient nature of the pyridine ring, which can make direct nucleophilic substitution difficult unless appropriately activated.
Key strategies include:
Nucleophilic Aromatic Substitution (S_NAr): This is the most common method for ¹⁸F-labeling. It requires an electron-deficient aromatic system and a good leaving group (e.g., -NO₂, -Cl, or a trialkylammonium group) at the position to be labeled. nih.govnih.gov For pyridine rings, labeling is most efficient at the 2- and 6-positions. The reaction is typically performed using K[¹⁸F]F-Kryptofix 2.2.2 complex in an anhydrous aprotic solvent at high temperatures. researchgate.netmdpi.com
Copper-Mediated Radiofluorination: This method has emerged as a powerful tool for labeling electron-rich or less-activated aromatic rings. It can be used to label precursors containing boronic esters (BPin) or stannanes. osti.gov For example, a one-pot, two-step synthesis of 6-[¹⁸F]Fluoro-L-DOPA has been developed using a copper-mediated radiofluorination of a boronate ester precursor, achieving high molar activity. osti.gov
Prosthetic Group Labeling: An alternative to direct labeling is the use of ¹⁸F-labeled prosthetic groups. A small molecule is first radiolabeled with ¹⁸F and then conjugated to the larger molecule of interest. A prominent example is 6-[¹⁸F]fluoronicotinic acid-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), which can be conjugated to peptides and proteins via amide bond formation. nih.govnih.gov This indirect approach is particularly useful for labeling thermally sensitive biomolecules.
Development of New Pharmaceutical Leads
The this compound scaffold is a valuable starting point for generating new pharmaceutical leads, particularly for kinase inhibitors and other targeted therapies. The adjacent amino groups can be readily cyclized with various reagents to form fused heterocyclic systems like imidazo[4,5-b]pyridines, which are known pharmacophores.
For example, derivatives of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine have been identified as inhibitors of several disease-relevant protein kinases, including CDK5 and GSK-3, which are implicated in Alzheimer's disease. nih.gov Similarly, 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles have been developed as potent p38 MAP kinase inhibitors for treating inflammatory conditions like rheumatoid arthritis. nih.gov
The this compound structure provides a template to synthesize analogous compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the diamine functionality allows for the construction of a core heterocyclic structure that can be further functionalized to optimize target engagement and pharmacokinetic properties. The development of imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia showcases the potential of such scaffolds in oncology. acs.org
Structure-Activity Relationship Studies for Biological Activities
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into clinical candidates. While specific SAR studies on derivatives of this compound are not widely published, general principles from related pyridine derivatives can provide valuable insights. nih.govmdpi.com
Key considerations for SAR of derivatives from this scaffold include:
Role of the Fluorine Atom: The fluorine at the 6-position is expected to influence the electronic properties of the pyridine ring, potentially increasing the acidity of the N-H protons in the fused imidazole (B134444) ring system, which can be critical for hydrogen bonding interactions with a protein target. researchgate.net Fluorine can also block a potential site of metabolism, thereby improving the compound's half-life.
Substituents on the Fused Ring: In kinase inhibitors based on fused pyridines, substituents are systematically varied to explore the binding pocket. For example, in a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives studied for anti-inflammatory activity, the nature and position of substituents on the 6-aryl ring were found to be critical for inhibiting nitric oxide production. nih.gov
The Diamino Group: The vicinal diamino groups are key for forming the fused heterocyclic core. Once cyclized, the remaining amine (if any) or the nitrogen atoms within the new ring serve as crucial points for interaction with the target protein, often acting as hydrogen bond donors or acceptors. SAR studies on 2,6-diamino-3,5-difluoropyridinyl heterocycles revealed that the choice of the attached heterocycle (e.g., imidazole, pyrrole, oxazole) significantly impacted potency against p38α kinase. nih.gov
A hypothetical SAR study on kinase inhibitors derived from this compound would involve synthesizing a library of analogues by reacting the diamine with different aldehydes or carboxylic acids to form a diverse set of imidazo[4,5-b]pyridines, followed by further functionalization to probe the enzyme's active site.
Theoretical and Computational Studies of 6 Fluoropyridine 2,3 Diamine
Quantum Chemical Calculations
The chemical reactivity of 6-Fluoropyridine-2,3-diamine is governed by the distribution of electron density across its aromatic framework. The pyridine (B92270) ring itself is inherently electron-deficient due to the electronegative nitrogen atom. imperial.ac.uk This effect is significantly amplified by the presence of a highly electronegative fluorine atom at the 6-position, which withdraws electron density via a strong negative inductive effect.
Conversely, the two amino groups at the 2- and 3-positions exert a powerful electron-donating mesomeric (resonance) effect, pushing electron density into the ring. This push-pull relationship creates a nuanced electronic landscape.
Key Reactivity Descriptors:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. It is predicted that regions of negative potential (red/yellow) would be concentrated around the pyridine nitrogen and the fluorine atom, indicating sites susceptible to electrophilic attack or capable of acting as hydrogen bond acceptors. The amino groups would exhibit positive potential (blue) around their hydrogen atoms, highlighting them as hydrogen bond donor sites.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. chemrevlett.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The amino groups are expected to contribute significantly to the HOMO, making them the primary sites for electrophilic reactions. The LUMO is likely distributed across the electron-deficient ring, particularly the carbon atoms attached to the nitrogen and fluorine. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. chemrevlett.com
Based on the electronic structure analysis, several aspects of the chemical behavior of this compound can be predicted:
Coordination Chemistry: The presence of two adjacent amino groups and the pyridine nitrogen makes this compound an excellent candidate as a bidentate or tridentate ligand in coordination chemistry, capable of forming stable complexes with various metal ions.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com This technique is central to drug discovery for identifying potential drug candidates. Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex in a simulated physiological environment.
For this compound, docking studies against a relevant biological target, such as a kinase or bacterial enzyme, would involve preparing the 3D structures of both the ligand and the protein. mdpi.comd-nb.info The docking algorithm then samples numerous possible conformations and orientations of the ligand within the protein's active site, scoring them based on a function that estimates binding affinity.
The functional groups of this compound would play distinct roles in binding:
The two amino groups are potent hydrogen bond donors .
The pyridine nitrogen, the fluorine atom, and the nitrogen atoms of the amino groups can all act as hydrogen bond acceptors .
The aromatic pyridine ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site.
MD simulations would provide a dynamic picture of these interactions, confirming the stability of key hydrogen bonds and revealing the flexibility of the complex over time.
| Functional Group | Potential Interaction Type | Role in Binding |
|---|---|---|
| 2-Amino Group (-NH₂) | Hydrogen Bond | Donor |
| 3-Amino Group (-NH₂) | Hydrogen Bond | Donor |
| Pyridine Nitrogen | Hydrogen Bond | Acceptor |
| Fluorine Atom | Hydrogen Bond, Halogen Bond | Acceptor |
| Pyridine Ring | π-π Stacking, Hydrophobic | Non-polar interaction |
Computational Analysis of Binding Affinities
While docking provides a rapid assessment of binding, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy with greater accuracy. nih.govnyu.edu These "end-point" methods calculate the free energy difference between the bound (protein-ligand complex) and unbound (separate protein and ligand) states based on snapshots from an MD simulation.
The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
Each free energy term is composed of several components: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
ΔE_MM (Molecular Mechanics Energy): This term represents the change in intramolecular energy and includes both van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interaction energies between the ligand and the protein in the gas phase.
ΔG_solv (Solvation Free Energy): This is the energy change associated with transferring the species from a vacuum to the solvent (water). It is divided into a polar component (ΔG_polar), calculated using the PB or GB models, and a nonpolar component (ΔG_nonpolar), typically estimated from the solvent-accessible surface area (SASA). nih.gov
-TΔS (Conformational Entropy): This term accounts for the change in conformational entropy upon ligand binding. It is computationally expensive and often omitted when comparing the relative affinities of similar ligands, although its inclusion can improve accuracy. nih.gov
A negative ΔG_bind value indicates a favorable binding interaction. By performing MM/PBSA or MM/GBSA analysis, researchers can quantitatively rank this compound against other potential inhibitors, guiding further optimization efforts in drug design.
Spectroscopic Data Interpretation
The theoretical analysis of a compound is complemented by experimental data. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide definitive structural confirmation.
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to identify the hydrogen atoms in a molecule. For this compound, two signals are expected in the aromatic region for the two protons on the pyridine ring. Experimental data from a patent filing reports the following: ¹H NMR (500 MHz, MeOD) δ 7.00 (dd, J = 7.9, 7.2 Hz, 1H), 6.07 (dd, J = 8.0, 2.2 Hz, 1H). google.com The distinct chemical shifts and coupling patterns allow for the unambiguous assignment of these protons. ¹³C and ¹⁹F NMR would provide further structural detail about the carbon skeleton and the fluorine environment, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrational frequencies of functional groups. The IR spectrum of this compound is predicted to show characteristic absorption bands:
N-H stretching: Two or more sharp bands in the 3300–3500 cm⁻¹ region, characteristic of the primary amino groups.
Aromatic C-H stretching: Signals typically above 3000 cm⁻¹.
C=C and C=N stretching: Multiple bands in the 1400–1620 cm⁻¹ region, corresponding to the pyridine ring vibrations.
C-F stretching: A strong absorption band in the 1200–1300 cm⁻¹ region.
Mass Spectrometry (MS): MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this compound (MW = 127.12 g/mol ), a high-resolution mass spectrum would show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ that precisely matches its calculated mass. ambeed.com An experimental value of m/z = 128.8 for the [M+H]+ ion has been reported. google.com
| Spectroscopic Technique | Observed/Predicted Features | Interpretation |
|---|---|---|
| ¹H NMR | δ 7.00 (dd, 1H), 6.07 (dd, 1H) google.com | Signals correspond to the two protons on the pyridine ring. |
| IR | ~3300-3500 cm⁻¹ (sharp bands) ~1400-1620 cm⁻¹ ~1200-1300 cm⁻¹ (strong) | N-H stretching (amino groups) Aromatic ring stretching C-F stretching |
| Mass Spectrometry (ESI-MS) | m/z = 128.8 [M+H]⁺ google.com | Confirms the molecular weight of the compound (127.12 g/mol). ambeed.com |
Broader Impact and Future Directions of 6 Fluoropyridine 2,3 Diamine Research
Applications in Agrochemical Development
The pyridine (B92270) framework is a critical component in modern agrochemicals, often referred to as a "chip" in the synthesis of pesticides. agropages.com Derivatives of pyridine are valued for creating pesticides that are highly efficient, exhibit low toxicity, and possess good environmental compatibility. agropages.com The specific structural elements of 6-Fluoropyridine-2,3-diamine—namely the fluorine atom and the amino groups at the 2 and 3 positions—are characteristic of derivatization modes used to produce advanced agrochemical intermediates. agropages.com
The introduction of a fluorine atom can significantly alter the biological properties of a molecule, a common strategy in the development of new active ingredients. Research into fluorinated pyridine derivatives suggests their potential in creating next-generation herbicides and insecticides. agropages.com Consequently, this compound serves as a valuable precursor for synthesizing complex agrochemicals designed to improve crop protection and yields while adhering to stricter environmental and safety standards. The resulting structures hold significant potential for use in agrochemicals, leveraging the unique properties imparted by the fluorine substitution. rsc.org
**6.2. Applications in Material Science
The distinct chemical functionalities of this compound make it a promising candidate for the development of new materials with specialized properties, including advanced polymers, functional dyes, and sophisticated metal-containing complexes.
Fluorinated polymers are renowned for their high thermal stability and chemical resistance. mdpi.com The presence of the C-F bond in this compound suggests its utility in creating high-performance fluoropolymers. mdpi.com Furthermore, diaminopyridines can undergo polymerization; for instance, poly(2,6-diaminopyridine) has been synthesized for use in electrocatalysts, demonstrating the capacity of these monomers to form polymer chains. rsc.org This indicates a clear potential for this compound to be used as a monomer in the synthesis of novel polymers with enhanced thermal and electronic properties. Additionally, derivatives of aminopyridines have been investigated as fluorescent molecular sensors for monitoring polymerization processes. mdpi.com
In the field of dyes, diaminopyridine derivatives have been successfully incorporated into oxidative hair dye formulations. A U.S. patent describes the use of various diaminopyridines, such as 6-methoxy-2,3-diaminopyridine, as components in hair coloring products, where they contribute to producing a wide range of stable colors. google.com This precedent highlights the potential of this compound and its derivatives to function as key components in the development of new colorants and functional dyes for various applications.
The this compound molecule is an excellent candidate for acting as a ligand in the formation of metal-organic complexes. The two adjacent amino groups, in conjunction with the pyridine ring's nitrogen atom, can act as a tridentate chelating agent, capable of binding strongly to a central metal ion. This chelation can lead to the formation of stable, well-defined coordination complexes. While research on this specific compound is emerging, related nitrogen heterocycles like pyrimidines are known to form complexes with various metals, finding use in materials such as light-emitting devices and as ligands in supramolecular chemistry. rasayanjournal.co.in The ability to form stable metal complexes opens up possibilities for applications in catalysis, sensing, and the design of novel materials with specific magnetic or optical properties.
Emerging Synthetic Methodologies for Fluorinated Compounds
The synthesis of fluorinated pyridines, including structures like this compound, is a key area of research, as these compounds are highly valuable in pharmaceuticals and materials science. nih.gov Traditional methods often require harsh conditions or multi-step processes. However, several innovative and more efficient synthetic methodologies have recently been developed. orgsyn.org
One prominent approach is the Rh(III)-catalyzed C–H functionalization, which allows for the one-step preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Another significant advancement involves a two-step process where easily accessible fluorinated pyridines are first dearomatized and then hydrogenated using a catalyst to produce fluorinated piperidines, which are important for creating complex three-dimensional molecules. sciencedaily.comeurekalert.org Other modern techniques include direct C-H fluorination using reagents like silver(II) fluoride (B91410) (AgF2) and photoredox-mediated coupling, which uses visible light to facilitate the reaction. orgsyn.orgacs.org
These emerging methods offer more direct and efficient routes to synthesize complex fluorinated molecules, often with higher yields and greater functional group tolerance than conventional methods.
| Methodology | Key Reagents/Catalysts | Primary Advantage | Reference |
|---|---|---|---|
| Rh(III)-Catalyzed C–H Functionalization | [Cp*RhCl2]2/metal acetate (B1210297) | One-step synthesis of multi-substituted 3-fluoropyridines. | nih.gov |
| Dearomatization-Hydrogenation | Heterogeneous Palladium Catalyst, Brønsted Acid | Simple method for producing fluorinated piperidines from fluoropyridines. | sciencedaily.comacs.org |
| Direct C-H Fluorination | Silver(II) Fluoride (AgF2) | Site-selective fluorination adjacent to nitrogen at ambient temperatures. | orgsyn.org |
| Photoredox-Mediated Coupling | fac-Ir(ppy)3, Blue LED | Uses visible light to synthesize 3-fluoropyridines from ketone components. | acs.org |
| From Pyridine N-Oxides | Tetrabutylammonium Fluoride (TBAF) | Efficient fluorination under mild conditions, tolerant of Lewis basic heterocycles. | acs.org |
Exploration of New Biological Activities for Derivatives
Derivatives of this compound are a focal point of research for discovering new therapeutic agents due to the broad-spectrum biological activity of azabenzimidazoles and related heterocyclic systems. researchgate.net The core structure is a versatile scaffold that can be chemically modified to generate libraries of new compounds for biological screening.
A significant area of exploration is in the development of anti-parasitic drugs. For example, azabenzimidazoles synthesized from 2,3-diaminopyridine (B105623) precursors have been evaluated for their efficacy against P. falciparum (the parasite that causes malaria) and T. brucei (the parasite that causes African trypanosomiasis). researchgate.net Similarly, imidazo[4,5-b]pyridines, which can be derived from 2,3-diaminopyridines, have shown promising antiproliferative activity against human cancer cell lines and moderate antiviral activity against the respiratory syncytial virus (RSV). mdpi.com Other research has demonstrated that novel pyridine derivatives can possess antibacterial, anti-inflammatory, antioxidant, and antifungal properties. researchgate.netrsc.org
This ongoing research highlights the immense potential of using this compound as a starting material to develop new drugs to combat infectious diseases, cancer, and other conditions.
| Derivative Class | Starting Material | Observed/Anticipated Biological Activity | Reference |
|---|---|---|---|
| Azabenzimidazoles | 2,3-Diaminopyridine | Anti-plasmodial (anti-malarial) | researchgate.net |
| Imidazo[4,5-b]pyridines | Substituted 2,3-diaminopyridines | Antiproliferative, Antiviral, Antibacterial | mdpi.com |
| Thienopyridines | 4,6-Diamino-3-cyano-2-methylthiopyridine | Antibacterial, Anti-inflammatory | researchgate.net |
| Pyranopyridines | 3-Cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one | Antioxidant, Antifungal | rsc.org |
Sustainable Synthesis and Green Chemistry Approaches
In line with the global push for environmental responsibility, future research on this compound and its derivatives will increasingly focus on sustainable synthesis and green chemistry principles. researchgate.netmdpi.com The goal is to develop manufacturing processes that are safer, more efficient, and generate less waste. nih.gov
A leading example of a green approach is the development of metal-free, sustainable C–H amination reactions conducted in water. rsc.org This method avoids the use of toxic organic solvents and potentially hazardous and unstable azide (B81097) intermediates, leveraging the hydrophobic effect of water to facilitate the reaction. rsc.org Such aqueous-based syntheses represent a significant advance in green chemistry by enhancing safety and simplifying product isolation. rsc.org
Other green chemistry strategies applicable to the synthesis of fluorinated heterocycles include:
Microwave-assisted and ultrasound-assisted synthesis: These techniques can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.innih.gov
Use of green solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ionic liquids, or supercritical fluids is a core principle of green chemistry. nih.gov
Catalysis: Employing recyclable catalysts, including biocatalysts or heterogeneous catalysts, can improve efficiency and minimize waste. rasayanjournal.co.inmdpi.com
By integrating these approaches, the synthesis of this compound and its valuable derivatives can be made more economically viable and environmentally sustainable, aligning chemical innovation with long-term ecological health.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-fluoropyridine-2,3-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation or fluorination of pyridine precursors. For example, substituting bromine with fluorine in 5,6-dihalopyridine-2,3-diamine derivatives using fluorinating agents like KF or Selectfluor under controlled temperatures (60–80°C) can yield the fluorinated product. Solvent choice (e.g., DMF or acetonitrile) and catalyst optimization (e.g., Pd-based systems for cross-coupling) significantly affect yield . Purification via column chromatography or recrystallization is critical to isolate the diamine product.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : - and -NMR to verify fluorine substitution and amine proton environments .
- Mass spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous structural determination, refine data using programs like SHELXL .
- Elemental analysis : Validate C, H, N, and F percentages within ±0.4% of theoretical values .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, toluene) to determine optimal reaction media. Fluorinated pyridines often exhibit moderate solubility in DMSO .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC to identify decomposition products .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of this compound derivatives for targeted applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and regioselectivity in further functionalization .
- Molecular docking : Screen derivatives against protein targets (e.g., kinases, enzymes) using software like AutoDock Vina. Validate binding poses with SPR or ITC experiments .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Dose-response studies : Replicate assays across multiple cell lines to differentiate compound-specific effects from cell-type variability .
- Mechanistic profiling : Use transcriptomics/proteomics to identify off-target interactions. Compare with structurally similar compounds (e.g., 3,5-difluoropyridine-2,6-diamine) to isolate fluorine’s role .
Q. How can this compound serve as a precursor in synthesizing heterocyclic scaffolds (e.g., fused pyridines, macrocycles)?
- Methodological Answer :
- Cyclization reactions : Employ Cu-catalyzed C–N coupling or thermal cyclodehydration to form imidazo[1,2-a]pyridines. Monitor reaction progress via in situ IR spectroscopy .
- Cross-coupling : Use Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the 2- or 3-position .
Key Considerations for Researchers
- Contradictory Data : Discrepancies in solubility or activity may arise from residual solvents or stereochemical impurities. Always cross-validate with orthogonal methods (e.g., LC-MS vs. NMR) .
- Safety : Fluorinated amines may form explosive azides; follow strict safety protocols during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
